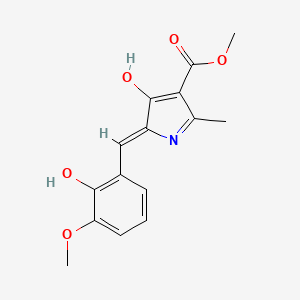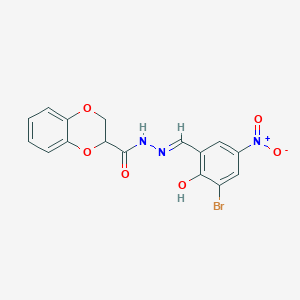![molecular formula C16H23F2NO2S B6027663 3-[2-(3,4-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine](/img/structure/B6027663.png)
3-[2-(3,4-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3,4-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine, also known as DSP-4, is a chemical compound that has been used extensively in scientific research. This compound is a selective neurotoxin that has been shown to specifically target noradrenergic neurons.
Mécanisme D'action
3-[2-(3,4-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine is a selective neurotoxin that specifically targets noradrenergic neurons. It acts by selectively damaging the noradrenergic neurons in the brain and peripheral nervous system. The mechanism of action of this compound involves the uptake of the compound into the noradrenergic neurons via the norepinephrine transporter. Once inside the neuron, this compound is converted into a reactive metabolite that causes damage to the neuron.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to the depletion of noradrenaline in the brain and peripheral nervous system. This depletion leads to a decrease in the activity of the noradrenergic system, which is involved in the regulation of various physiological processes. The depletion of noradrenaline has been shown to affect sleep, mood, anxiety, stress, and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-[2-(3,4-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine in lab experiments is its selectivity for noradrenergic neurons. This selectivity allows researchers to specifically target this system and study its role in various physiological and pathological conditions. However, the main limitation of using this compound is its neurotoxicity. This compound can cause significant damage to the noradrenergic neurons, which can lead to permanent loss of function.
Orientations Futures
There are several future directions for the use of 3-[2-(3,4-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine in scientific research. One direction is the study of the role of noradrenaline in the regulation of immune function. Another direction is the investigation of the role of noradrenaline in the regulation of pain. Additionally, this compound can be used to study the pathophysiology of various neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
Conclusion:
In conclusion, this compound is a selective neurotoxin that has been extensively used in scientific research to study the role of noradrenergic neurons in various physiological and pathological conditions. This compound has a specific mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and several future directions for research. The use of this compound in scientific research has provided valuable insights into the role of noradrenaline in the regulation of various physiological processes, and has the potential to lead to the development of new treatments for neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 3-[2-(3,4-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine involves several steps. The first step is the preparation of 3,4-difluorophenethylamine, which is then reacted with isopropylsulfonyl chloride to obtain the corresponding sulfonyl chloride. This intermediate is then reacted with piperidine to obtain this compound.
Applications De Recherche Scientifique
3-[2-(3,4-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine has been extensively used in scientific research to study the role of noradrenergic neurons in various physiological and pathological conditions. This compound has been used to investigate the role of noradrenaline in the regulation of sleep, mood, anxiety, and stress. It has also been used to study the pathophysiology of Parkinson's disease, Alzheimer's disease, and depression.
Propriétés
IUPAC Name |
3-[2-(3,4-difluorophenyl)ethyl]-1-propan-2-ylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F2NO2S/c1-12(2)22(20,21)19-9-3-4-14(11-19)6-5-13-7-8-15(17)16(18)10-13/h7-8,10,12,14H,3-6,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBDNULVZGPCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCCC(C1)CCC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6027586.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B6027593.png)
![N-{1-[(3-chloro-4-methylphenyl)sulfonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B6027598.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B6027604.png)
![8-ethyl-1,3-dinitrodibenzo[b,f]oxepine](/img/structure/B6027609.png)
![6-amino-2-{[2-(2-chloro-4-methylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6027623.png)


![2-[3-(4-chlorophenoxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6027666.png)
![3-chloro-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6027672.png)



![ethyl 2-({[(3-chlorophenyl)amino]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6027699.png)